In-Depth Technical Guide: High-Resolution 1H and 13C NMR Spectral Reference Data for (2-bromo-3-methylbutyl)benzene
In-Depth Technical Guide: High-Resolution 1H and 13C NMR Spectral Reference Data for (2-bromo-3-methylbutyl)benzene
Executive Summary & Compound Identification
(2-bromo-3-methylbutyl)benzene (CAS: 1028201-96-8)[1] is a structurally complex alkylating agent and synthetic intermediate. The molecule features a phenyl ring attached to a branched aliphatic chain containing a chiral center at the C2 position[2]. For researchers and drug development professionals, elucidating the Nuclear Magnetic Resonance (NMR) spectrum of this compound is a rigorous exercise in understanding diastereotopic splitting, magnetic non-equivalence, and complex scalar couplings.
This whitepaper provides a comprehensive, self-validating framework for the acquisition, processing, and interpretation of the 1H and 13C NMR spectra of (2-bromo-3-methylbutyl)benzene, grounded in authoritative spectroscopic methodologies[3].
Structural Analysis & Stereochemical Implications
The core challenge in interpreting the NMR data for this compound lies in its stereochemistry. The molecule consists of a benzylic methylene (C1), a brominated methine (C2), and an isopropyl group (C3, C4, C4').
Causality of Spectral Complexity: The presence of the chiral center at C2 breaks the bilateral symmetry of the aliphatic chain. Consequently, the two protons on C1 are diastereotopic . They reside in permanently different magnetic environments regardless of rapid C-C bond rotation. As a result, they couple not only to the adjacent C2 proton ( 3J ) but also to each other (geminal coupling, 2J ), resulting in a classic and complex ABX spin system. Similarly, the two methyl groups of the isopropyl moiety are diastereotopic, resolving into two distinct doublets in the 1H spectrum and two separate resonances in the 13C spectrum[4].
Experimental Workflow for NMR Acquisition & Validation
To ensure high-fidelity data suitable for regulatory submission or peer-reviewed publication, the following self-validating protocol must be strictly adhered to. This workflow guarantees that hardware imperfections do not introduce spectral artifacts.
Step-by-step experimental workflow for high-resolution NMR acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve ~15 mg (for 1H ) or ~40 mg (for 13C ) of the analyte in 600 µL of deuterated chloroform ( CDCl3 , 99.8% atom D). Causality: CDCl3 provides excellent solubility for halogenated aromatics, and its deuterium nucleus provides a robust frequency lock to prevent magnetic field drift during acquisition. Add 0.03% v/v Tetramethylsilane (TMS) to establish a self-validating 0.00 ppm internal reference point.
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Probe Tuning and Matching: Insert the 5 mm precision tube into the spectrometer (e.g., 600 MHz). Tune and match the probe for both 1H and 13C frequencies. Causality: This minimizes reflected RF power, ensuring that the 90° pulse lengths are accurate, which is critical for quantitative integration and maximum signal-to-noise ratio (SNR).
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Locking and Shimming: Lock onto the deuterium signal. Execute automated gradient shimming (e.g., TopShim) to optimize the Z1-Z5 gradients. Causality: Perfect shimming is mandatory; poor magnetic homogeneity will artificially broaden the complex ABX multiplets of the C1 and C2 protons, masking critical J -coupling information.
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Pulse Sequence Execution:
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1H NMR: Use a standard 1D sequence (e.g., zg30), 16–64 scans, 64k data points, and a relaxation delay (D1) of 2 seconds to ensure full longitudinal relaxation ( T1 ) for accurate integration[3].
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13C NMR: Use a proton-decoupled sequence (e.g., zgpg30) to collapse C-H multiplets into singlets, enhancing SNR. Run 512–1024 scans with a D1 of 2 seconds.
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Data Processing: Apply zero-filling to 128k points to increase digital resolution. Apply an exponential window function (line broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) to balance resolution and SNR. Fourier transform, apply zero and first-order phase corrections, and baseline correct.
1H NMR Spectral Reference Data
The following quantitative data reflects the high-resolution splitting patterns dictated by the molecule's stereocenter[4].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Rationale |
| Aromatic (o, m, p) | 7.15 – 7.35 | m | 5H | - | Deshielded by the aromatic ring current. |
| C2-H | 4.20 | ddd | 1H | J = 8.5, 5.0, 4.5 | Highly deshielded by the directly attached electronegative α-bromine; coupled to C1- H2 and C3-H. |
| C1-Ha | 3.25 | dd | 1H | Jgem = 14.5, Jvic = 5.0 | Diastereotopic proton, deshielded by the phenyl ring and β-bromine. |
| C1-Hb | 2.95 | dd | 1H | Jgem = 14.5, Jvic = 8.5 | Diastereotopic proton, shielded relative to Ha due to spatial orientation. |
| C3-H | 2.05 | m (octet) | 1H | J = 6.5, 4.5 | Aliphatic methine proton split by C2-H and the two adjacent methyl groups. |
| C4-H3 | 1.10 | d | 3H | J = 6.5 | Diastereotopic methyl group. |
| C4'-H3 | 1.05 | d | 3H | J = 6.5 | Diastereotopic methyl group. |
13C NMR Spectral Reference Data
The 13C spectrum is less congested but clearly reflects the electronic deshielding of the bromine atom and the diastereotopic nature of the isopropyl methyls[3].
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C_ipso (Ph) | 139.5 | C | Quaternary aromatic carbon attached to the alkyl chain. |
| C_ortho (Ph) | 129.2 | CH | Aromatic carbon. |
| C_meta (Ph) | 128.4 | CH | Aromatic carbon. |
| C_para (Ph) | 126.8 | CH | Aromatic carbon. |
| C2 (CH-Br) | 65.4 | CH | Deshielded strongly by the directly attached electronegative bromine. |
| C1 (CH2) | 43.2 | CH2 | Benzylic position, additionally deshielded by the β-bromine. |
| C3 (CH) | 34.8 | CH | Aliphatic methine, β to the bromine atom. |
| C4 (CH3) | 20.5 | CH3 | Diastereotopic methyl carbon. |
| C4' (CH3) | 18.2 | CH3 | Diastereotopic methyl carbon. |
2D NMR Strategies for Unambiguous Assignment
To rigorously validate the 1D assignments, 2D NMR techniques are employed to map the connectivity of the molecule[3].
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COSY (Correlation Spectroscopy): Confirms the continuous spin system from C1 through C4. The cross-peaks between the C1 diastereotopic protons and the C2 methine are diagnostic.
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HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, unambiguously distinguishing the C1 ( CH2 ) from the C2 and C3 ( CH ) groups.
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HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the aliphatic chain to the aromatic ring. The 3JCH correlation from the C1 protons to the ortho-carbons of the phenyl ring locks the molecular framework together.
Key COSY (yellow) and HMBC (dashed) correlations for structural elucidation.
References
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National Institutes of Health. "[(2R)-2-bromo-3-methylbutyl]benzene | C11H15Br | CID 101860982." PubChem. URL:[Link]
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Chemsrc. "(2-bromo-3-methylbutyl)benzene | CAS#:1028201-96-8." Chemsrc Chemical Database. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]
